1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Its structure features a pyrido[1,2-a]benzimidazole core substituted with a 3-(diethylamino)propylamino group at position 1, a methyl group at position 3, and a 2-methylprop-2-en-1-yl (isobutenyl) group at position 2, with a nitrile moiety at position 2. The diethylamino-propylamino side chain likely enhances solubility and bioavailability, while the isobutenyl group may influence steric interactions and binding affinity .
Properties
IUPAC Name |
1-[3-(diethylamino)propylamino]-3-methyl-2-(2-methylprop-2-enyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5/c1-6-28(7-2)14-10-13-26-23-19(15-17(3)4)18(5)20(16-25)24-27-21-11-8-9-12-22(21)29(23)24/h8-9,11-12,26H,3,6-7,10,13-15H2,1-2,4-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDJLYRNZKODDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a novel derivative of pyrido[1,2-a]benzimidazole, a class known for its diverse biological activities, including antimalarial, anticancer, and antiviral properties. The unique structural features of this compound suggest potential for significant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.45 g/mol. The presence of the diethylamino group and the carbonitrile moiety are key to its biological activity.
Antimalarial Activity
Recent studies have demonstrated that derivatives of pyrido[1,2-a]benzimidazole exhibit notable antimalarial properties. For instance, a related compound reduced parasitemia by 95% in Plasmodium berghei-infected mice when administered at a dosage of 4 × 50 mg/kg. This suggests that similar derivatives could possess potent antimalarial effects due to their active metabolites, which have shown efficacy against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum .
Anticancer Activity
The compound's structural analogs have been evaluated for antiproliferative activity against various cancer cell lines. Notably, certain benzimidazole derivatives have shown significant effects on cell cycle regulation and apoptosis induction in cancer cells. In vitro studies indicated that these compounds can increase the percentage of cells in the G2/M phase while reducing those in the G1 phase, suggesting a potential mechanism for their anticancer activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimalarial | Reduced parasitemia by 95% | |
| Anticancer | Increased G2/M phase cells; apoptosis | |
| Antiviral | Inhibition against Hepatitis C virus |
The biological activity of this compound is likely mediated through several mechanisms:
- Reactive Metabolite Formation : Studies indicate that certain derivatives form reactive metabolites that can interact with cellular macromolecules, enhancing their pharmacological effects .
- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes critical for cancer cell proliferation .
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by influencing caspase activity .
Case Studies
- Antimalarial Efficacy : A study focused on a series of pyrido[1,2-a]benzimidazole derivatives demonstrated significant reductions in parasitemia in murine models. The active metabolites were identified as crucial for this effect, highlighting the importance of metabolic stability in the therapeutic efficacy of these compounds.
- Cancer Cell Line Studies : In vitro assays on NCI-H460 (lung carcinoma) and Capan-1 (pancreatic adenocarcinoma) cell lines revealed that specific derivatives not only inhibited cell growth but also induced apoptosis through caspase activation. This was evidenced by increased sub-G1 phase populations in flow cytometry analyses.
Scientific Research Applications
Structural Characteristics
The compound possesses a pyrido-benzimidazole framework , which is known for its diverse biological activities. Key structural components include:
- Diethylamino group : Enhances solubility and biological activity.
- Propylamine moiety : Potentially influences pharmacokinetic properties.
- Carbonitrile functional group : Associated with various biological interactions.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Anticancer Activity : The compound's structure suggests potential interactions with cancer cell pathways, similar to other pyrido-benzimidazole derivatives that have shown cytotoxic effects in various cancer models.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, making it a candidate for the development of new antibiotics.
- Neuroprotective Effects : The unique arrangement of functional groups could lead to neuroprotective properties, which are being explored in the context of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound and its analogs:
- Anticancer Studies : A study demonstrated that a related pyrido-benzimidazole compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Research : Research involving structurally similar compounds has shown promising results against various bacterial strains, suggesting that modifications to the diethylamino group could enhance efficacy against resistant strains .
- Neuroprotection Trials : Investigations into neuroprotective effects have revealed that certain derivatives may inhibit neuroinflammation and oxidative stress in neuronal cells, indicating potential for treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrido[1,2-a]benzimidazole derivatives exhibit diverse biological activities, with substituent variations critically impacting their physicochemical and pharmacological properties. Below is a systematic comparison with structurally similar compounds (Table 1).
Table 1: Comparative Analysis of Pyrido[1,2-a]benzimidazole Derivatives
Key Observations:
Cyclohexylamino (compound ) and 4-fluoroanilino (compound ) groups introduce aromatic/cyclic rigidity, which may enhance target binding but reduce solubility.
Alkyl/Alkenyl Substituents :
- The isobutenyl group (C₄H₇) in the target compound provides steric bulk comparable to allyl (C₃H₅) in compound but with greater hydrophobicity.
- Propyl (compound ) and isopropyl (compound ) substituents offer flexibility but lack π-bond interactions seen in alkenyl groups.
Synthetic Yields and Stability :
- Derivatives with hydroxy or chloro substituents (e.g., compound 6 in , yield 83.75%) show higher crystallinity and stability due to hydrogen bonding or halogen interactions.
- Dichloro-substituted compounds (e.g., compound 9 in ) exhibit lower yields (~60–70%) due to reactivity challenges with phosphorus oxychloride .
Spectroscopic Trends :
Q & A
Basic: What are the optimized synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound can be synthesized via multicomponent reactions involving heterocyclic ketene aminals and enamine intermediates. For example, highlights a one-pot multicomponent reaction using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes, yielding pyrido[1,2-a]benzimidazole derivatives with precipitation-driven purification . further details analogous routes, such as condensation reactions between substituted amines and carbonyl precursors, achieving yields ranging from 15.99% to 93.46% depending on solvent systems (e.g., ethanol, DMF) and crystallization methods . Key variables include temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reactants.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Comprehensive characterization requires:
- IR Spectroscopy : To identify functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, amine N–H stretches) .
- NMR (¹H/¹³C) : For structural elucidation of the diethylamino-propyl side chain (δ ~2.5–3.5 ppm for N–CH₂ groups) and pyrido-benzimidazole core protons (e.g., aromatic protons at δ ~7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <5 ppm error) .
- Melting Point Analysis : To assess purity (e.g., melting points >300°C observed for derivatives with rigid substituents) .
Advanced: How can researchers resolve conflicting spectroscopic data during structural validation?
Methodological Answer:
Contradictions in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : To assign overlapping proton signals (e.g., distinguishing diethylamino-propyl chain protons from aromatic protons) .
- X-ray Crystallography : If crystallizable, this provides unambiguous confirmation of stereochemistry and bond connectivity .
- Parallel Synthesis : Synthesize derivatives with incremental structural changes to isolate spectral contributions of specific substituents .
Advanced: What strategies improve reaction yields in large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction dilution with ethanol for precipitation .
- Catalytic Additives : Piperidine or acetic acid can accelerate cyclization steps in pyrido-benzimidazole formation .
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies optimal temperature, time, and reagent ratios .
Advanced: How can researchers design analogs to probe structure-activity relationships (SAR) for anticancer activity?
Methodological Answer:
- Core Modifications : Substitute the diethylamino-propyl chain with morpholino or hydroxyethyl groups to alter hydrophilicity (see for analogs with 39.73–93.46% yields) .
- Side-Chain Functionalization : Introduce electrophilic groups (e.g., chloroethyl) to enhance reactivity with biological targets .
- Biological Screening : Use standardized assays (e.g., MTT for cytotoxicity) to compare IC₅₀ values of derivatives, as demonstrated for pyrido-benzimidazoles in and .
Advanced: What methodologies are used to evaluate the compound’s biological activity in vitro?
Methodological Answer:
- Cytotoxicity Assays : Dose-response studies (e.g., 0.1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays .
- Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .
- Target Identification : Molecular docking against kinases (e.g., EGFR, Aurora B) using software like AutoDock Vina, validated by enzyme inhibition assays .
Advanced: How can researchers investigate the mechanistic role of the pyrido-benzimidazole core in ring-forming reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps (e.g., enamine formation vs. cyclization) .
- Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen incorporation into the benzimidazole ring .
- Computational Modeling : DFT calculations (e.g., Gaussian) to analyze transition states and activation energies for ring closure .
Advanced: What protocols ensure compound purity for pharmacological studies?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for challenging separations .
- Recrystallization : Sequential crystallization from DMF/ethanol mixtures to remove polymeric byproducts .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) to confirm >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
